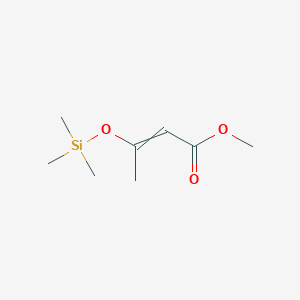

3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester

Description

3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester (CAS 55044-79-6) is a silylated ester derivative of 2-butenoic acid. Its molecular formula is C₁₁H₂₄O₃Si₂, with a molecular weight of 260.48 g/mol . The compound features a trimethylsilyl (TMS) group at the 2-hydroxy position and a methyl ester at the carboxylic acid moiety. This structural configuration enhances its volatility and stability, making it valuable in organic synthesis, particularly as a protective intermediate for hydroxyl groups during reactions .

Properties

IUPAC Name |

methyl 3-trimethylsilyloxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNKCUVOGBTGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266128 | |

| Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62269-44-7, 26767-00-0 | |

| Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62269-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester typically involves the reaction of 3-hydroxy-2-butenoic acid methyl ester with a trimethylsilylating agent. Commonly used trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyloxy group.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the trimethylsilyloxy group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H16O3Si

- Molecular Weight : 188.30 g/mol

- Structural Features : The compound features a trimethylsilyl group attached to an oxygen atom, which is further connected to a butenoate moiety. This configuration provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester is primarily utilized as a mild and efficient silylating agent in organic chemistry. Its applications include:

- Protection of Functional Groups : The trimethylsilyl group effectively protects hydroxyl groups during chemical reactions, allowing for selective transformations without interference from sensitive functional groups.

- Diels-Alder Reactions : It serves as a starting material for synthesizing complex organic molecules through Diels-Alder reactions, where it acts as a diene. This reaction is crucial for constructing cyclic compounds in synthetic organic chemistry.

Medicinal Chemistry

The compound is explored for its potential use in drug synthesis:

- Intermediate in Pharmaceutical Production : It acts as an intermediate in the synthesis of biologically active molecules and pharmaceuticals. The unique reactivity of the silyl group enhances the bioavailability of certain drug candidates by increasing their lipophilicity.

- Enzyme Inhibition Studies : Research indicates its utility in biochemical assays focused on enzyme inhibition, contributing to the understanding of enzyme mechanisms and drug interactions.

Industrial Applications

In industrial settings, this compound is employed for:

- Manufacturing Specialty Chemicals : The compound's stability and reactivity make it suitable for producing various specialty chemicals and materials used in different industrial processes.

- Chemical Synthesis Optimization : Its use in large-scale chemical synthesis often involves optimized reaction conditions to ensure high yield and purity, utilizing advanced techniques such as continuous flow reactors.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyloxy group. This group can act as a protecting group, temporarily masking reactive sites on a molecule during synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyloxy group, which can stabilize transition states and intermediates in chemical reactions.

Comparison with Similar Compounds

Methyl 3-Methyl-2-butenoate

- Structure : Lacks silyl groups; methyl ester at the carboxylic acid and a methyl substituent at position 3.

- CAS : 924-50-5 (3-methyl isomer), 41725-90-0 (2-methyl isomer) .

- Key Differences: Absence of TMS groups reduces steric hindrance and increases hydrophilicity. Used in flavor and fragrance industries due to fruity esters (e.g., 2-butenoic acid methyl ester (E) contributes to weak fruity aromas in fruits) .

3-((Dimethoxyphosphinyl)oxy)-2-butenoic Acid Methyl Ester (Apavinphos)

Methyl 2-Hydroxy-3-butenoate

3-(4-Fluorophenyl)-2-butenoic Acid Ethyl Ester

Physical and Chemical Properties Comparison

Table 1: Key Physical Properties

Key Observations:

Flavor and Fragrance

- Simple esters (e.g., 2-butenoic acid methyl ester) contribute to fruity aromas in food products .

- Silyl esters are less common in this sector due to higher cost and stability concerns.

Biological Activity

3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting findings from various studies, data tables, and case studies to provide a comprehensive overview.

Overview of the Compound

This compound is characterized by its trimethylsilyloxy group, which influences its chemical reactivity and biological properties. The presence of this group can enhance the compound's solubility and stability, making it a candidate for various biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 10 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties, showing promising results in various in vitro studies.

- Cytotoxicity : In vitro assessments on human cancer cell lines (e.g., HeLa and MCF7) revealed IC50 values around 15 µM , indicating effective inhibition of cell proliferation .

- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways .

Data Summary Table

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 25 µg/mL | ||

| Anticancer | HeLa cells | 15 µM | |

| MCF7 cells | <10 µM |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives, including this compound. The results indicated a significant bacteriostatic effect against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of approximately 25 µg/mL .

Case Study 2: Anticancer Activity

In another study focusing on human cancer cell lines, the compound demonstrated a strong cytotoxic effect with an IC50 value of 15 µM against HeLa cells. This study highlighted the compound's potential to induce apoptosis, supported by increased caspase activity observed during assays .

Q & A

Q. How can 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester be synthesized in laboratory settings?

Methodological Answer: A common approach involves a two-step process: (1) esterification of 3-hydroxy-2-butenoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester, followed by (2) silylation using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or triethylamine) to introduce the trimethylsilyloxy group. Reaction conditions (temperature, solvent) should be optimized to minimize side reactions, such as hydrolysis of the silyl group . For analogous compounds like methyl crotonate, methanol and crotonaldehyde have been used under reflux with acid catalysts .

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include:

- LogP : Estimated computationally (e.g., using software like ACD/Labs) to predict hydrophobicity. Similar esters (e.g., methyl 3-methyl-2-butenoate) have LogP ~1.3 .

- Boiling Point : Comparable to methyl 3-methyl-2-butenoate (136.5°C) due to similar molecular weight and ester/silyl functional groups .

- Density : ~0.917 g/cm³ (analogous to 3-methyl-2-butenoic acid methyl ester) .

Experimental validation via GC-MS or NMR is recommended to confirm purity and structural integrity .

Q. How should researchers handle nomenclature challenges for this compound?

Methodological Answer: Use IUPAC rules: prioritize the longest carbon chain containing the functional groups. For example, "methyl ester" denotes the methoxycarbonyl group, while "3-(trimethylsilyloxy)" specifies the silyl ether substituent on the β-carbon. Cross-reference with databases like NIST Chemistry WebBook or EPA systematic naming guidelines to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the silyloxy group may stabilize adjacent carbocations, while the ester carbonyl is susceptible to nucleophilic attack. Compare with analogous compounds (e.g., methyl 3-methoxy-2-butenoate) to validate computational predictions .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- GC×GC-TOFMS : Use retention indices (e.g., R2 ~856 for methyl 3-methyl-2-butenoate) to resolve co-eluting impurities. Optimize column phases (e.g., polar/non-polar combinations) for enhanced separation .

- NMR Spectroscopy : Employ ¹H-¹³C HSQC to assign stereochemistry and detect silyl group hydrolysis byproducts .

Q. How does the silyloxy group influence the compound’s stability under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies:

- Acidic Conditions : Monitor hydrolysis of the silyl ether to hydroxyl groups using LC-MS.

- Basic Conditions : Assess ester saponification via titration or IR spectroscopy (loss of carbonyl peak at ~1700 cm⁻¹).

Compare degradation kinetics with non-silylated analogs (e.g., methyl 3-hydroxy-2-butenoate) to isolate the silyl group’s protective effects .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate silyl-containing waste for specialized treatment to avoid environmental release. Follow EPA guidelines for organosilicon compounds .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.